molecular formula C16H23NO B14640488 1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one CAS No. 52981-86-9

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B14640488
CAS No.: 52981-86-9
M. Wt: 245.36 g/mol
InChI Key: HPZOTZJFJNIVCS-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one is a chemical compound with the molecular formula C16H25NO. It is a derivative of piperidine, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one can be synthesized through several methods. One common approach involves the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-one with benzyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the N-alkylation process . This method is advantageous for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the benzyl group and the steric hindrance provided by the methyl groups contribute to its binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of the benzyl group, which imparts additional steric hindrance and influences its chemical reactivity and binding properties. This makes it a valuable compound in the design of selective inhibitors and modulators for various biological targets .

Properties

CAS No.

52981-86-9

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-benzyl-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C16H23NO/c1-15(2)10-14(18)11-16(3,4)17(15)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

HPZOTZJFJNIVCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1CC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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